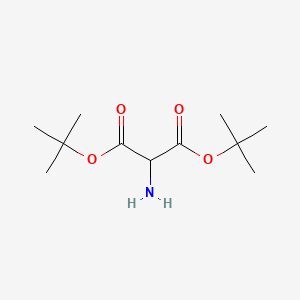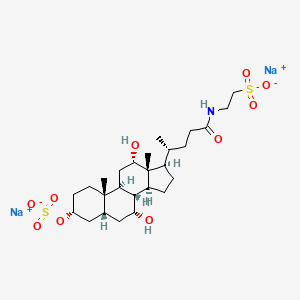
(4Z,10Z)-Tetradecadienyl Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z,10Z)-Tetradecadienyl Acetate is an organic compound with the molecular formula C16H28O2. It is a type of acetate ester and is known for its role as a pheromone in various insect species. This compound is characterized by its two double bonds located at the 4th and 10th positions in the tetradecadienyl chain, both in the Z configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,10Z)-Tetradecadienyl Acetate typically involves the use of lithium in liquid ammonia (Li/liq. NH3) as a reducing agent. This method is efficient for creating the conjugated diene system present in the compound . The reaction conditions often include low temperatures to maintain the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
(4Z,10Z)-Tetradecadienyl Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the acetate group into a carboxylic acid.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed
Oxidation: Tetradecadienoic acid.
Reduction: Tetradecadienyl alcohol.
Substitution: Various substituted tetradecadienyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4Z,10Z)-Tetradecadienyl Acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying conjugated diene systems and their reactivity.
Biology: Acts as a pheromone in insect behavior studies, particularly in pest control research.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of pheromone traps for pest management in agriculture.
Mechanism of Action
The mechanism of action of (4Z,10Z)-Tetradecadienyl Acetate as a pheromone involves binding to specific olfactory receptors in insects. This binding triggers a signal transduction pathway that leads to behavioral changes such as attraction or aggregation. The molecular targets are typically G-protein coupled receptors (GPCRs) located in the antennae of insects .
Comparison with Similar Compounds
Similar Compounds
(4E,10Z)-Tetradecadienyl Acetate: Similar structure but with an E configuration at the 4th position.
(4Z,10Z,12E)-Tetradecadienyl Acetate: Contains an additional double bond at the 12th position.
(4Z,10Z)-Hexadecadienyl Acetate: Similar structure with a longer carbon chain.
Uniqueness
(4Z,10Z)-Tetradecadienyl Acetate is unique due to its specific double bond configuration, which is crucial for its biological activity as a pheromone. The Z configuration at both the 4th and 10th positions is essential for its recognition by insect olfactory receptors, making it highly specific in its action .
Properties
CAS No. |
107433-75-0 |
|---|---|
Molecular Formula |
C₁₆H₂₈O₂ |
Molecular Weight |
252.39 |
Synonyms |
(Z,Z)-4,10-Tetradecadien-1-ol Acetate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




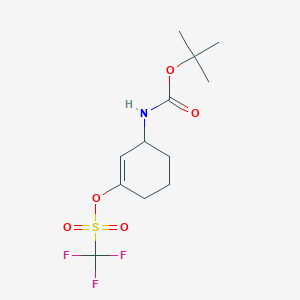
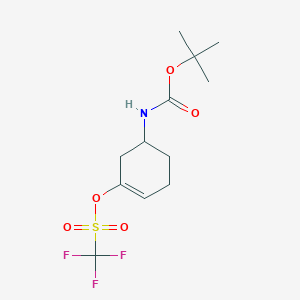
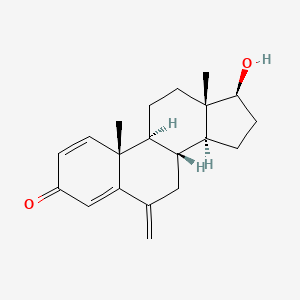
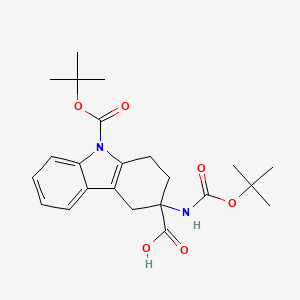
![(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol](/img/structure/B1145821.png)

